Home > Products > Screening Compounds P66815 > Benzothiazepine analog 6
Benzothiazepine analog 6 -

Benzothiazepine analog 6

Catalog Number: EVT-10964955
CAS Number:
Molecular Formula: C22H20N2O3
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzothiazepine analog 6 is a member of the benzothiazepine family, which are heterocyclic compounds characterized by a fused benzene and thiazepine ring structure. This compound has garnered attention due to its potential pharmacological properties, particularly in the treatment of neurodegenerative diseases and as modulators of calcium signaling pathways in cells. The exploration of benzothiazepines has led to the development of various derivatives with diverse biological activities, including neuroprotective effects.

Source and Classification

Benzothiazepine analog 6 is classified under the broader category of benzothiazepines, which are recognized for their therapeutic applications. These compounds often exhibit properties such as anti-inflammatory, analgesic, and neuroprotective effects. The specific analog 6 has been synthesized and studied for its potential as a neuroprotective agent in conditions associated with calcium overload in neurons, making it a subject of interest in pharmacological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of benzothiazepine analog 6 typically involves multi-step organic reactions. One effective method includes:

  1. Knoevenagel Condensation: This initial step involves the reaction of indan-1,3-diones with benzaldehydes to form 2-benzylidineindan-1,3-diones.
  2. Thio-Michael Addition: The resulting compounds undergo thio-Michael addition with 2-aminothiophenols.
  3. Intramolecular Imine Formation: This step leads to the formation of the desired benzothiazepine structure.

For instance, the reaction can be performed in a solvent mixture of benzene and acetic acid at room temperature for several days, followed by purification techniques such as recrystallization and silica column chromatography to isolate the final product .

Molecular Structure Analysis

Structure and Data

Benzothiazepine analog 6 features a complex molecular structure characterized by a fused benzene-thiazepine ring system. The general formula for benzothiazepines can be represented as C₁₄H₁₃N₂OS, where variations occur based on substituents on the aromatic rings. The specific structural details can be elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the presence of functional groups and the integrity of the molecular framework .

Chemical Reactions Analysis

Reactions and Technical Details

Benzothiazepines undergo various chemical reactions that contribute to their pharmacological properties:

  • Oxidation Reactions: Benzothiazepine analogs can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities into the structure.
  • Substitution Reactions: The presence of reactive sites allows for substitution reactions that can modify biological activity or improve pharmacokinetic properties.

These reactions are critical for developing derivatives with enhanced efficacy or reduced toxicity profiles .

Mechanism of Action

Process and Data

The mechanism of action for benzothiazepine analog 6 primarily involves modulation of intracellular calcium levels. This compound acts on mitochondrial sodium/calcium exchangers (NCLX), which are crucial for maintaining calcium homeostasis within neurons. By blocking these exchangers, benzothiazepines can prevent calcium overload, thereby offering neuroprotection against excitotoxicity associated with neurodegenerative diseases . The pharmacological activity is supported by data showing improved neuronal survival in models of calcium dysregulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benzothiazepine analog 6 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 255 g/mol.
  • Solubility: Varies based on substituents; typically, modifications aim to enhance aqueous solubility.
  • Melting Point: Specific melting points can vary but are generally within a range indicative of solid crystalline structures.

Spectroscopic analysis provides further insights into its properties, confirming functional groups through characteristic absorption bands in IR spectra and specific chemical shifts in NMR spectra .

Applications

Scientific Uses

Benzothiazepine analog 6 has potential applications in several scientific fields:

  • Neuropharmacology: Investigated for its ability to protect neurons from calcium-induced damage, making it relevant in studies concerning neurodegenerative diseases like Alzheimer's or Parkinson's disease.
  • Calcium Modulation: Its role as a calcium signaling modulator positions it as a candidate for research into treatments for conditions related to calcium dysregulation.
  • Drug Development: Ongoing studies aim to optimize its pharmacokinetic properties to enhance therapeutic efficacy while minimizing side effects .

The versatility of benzothiazepines continues to inspire research aimed at discovering new therapeutic agents tailored to combat various neurological disorders.

Introduction to Benzothiazepine Pharmacophores

Benzothiazepines represent a significant class of heterocyclic compounds in medicinal chemistry, characterized by a benzene ring fused to a seven-membered thiazepine ring containing both nitrogen and sulfur heteroatoms. This core structure confers remarkable chemical versatility and biological relevance, positioning benzothiazepines as valuable pharmacophores for therapeutic development. The intrinsic electronic and steric properties arising from the heteroatom arrangement facilitate diverse molecular interactions with biological targets, enabling a broad spectrum of pharmacological activities. Unlike their benzodiazepine counterparts, which primarily act as central nervous system depressants, benzothiazepines demonstrate a wider range of target engagements, including calcium channel modulation, enzyme inhibition, and receptor interactions across multiple therapeutic domains [1]. The exploration of benzothiazepine analogs, particularly analog 6 derivatives, stems from systematic efforts to optimize this privileged scaffold for enhanced selectivity, potency, and drug-like properties through structural diversification and computational design approaches.

Structural Classification of Benzothiazepine Derivatives

Benzothiazepine derivatives are systematically classified based on the relative positions of the nitrogen and sulfur heteroatoms within the seven-membered thiazepine ring, resulting in distinct structural subtypes with unique physicochemical and pharmacological profiles. The primary classes include 1,2-benzothiazepines, 1,3-benzothiazepines, 1,4-benzothiazepines, 1,5-benzothiazepines, and 4,1-benzothiazepines, each exhibiting different electronic distributions and molecular geometries that influence their biological target specificity [1]. This structural diversity is further expanded through saturation patterns, where dihydrobenzothiazepines (lacking one double bond) and tetrahydrobenzothiazepines (lacking two double bonds) exhibit modified conformational flexibility and reduced planarity compared to the fully aromatic systems. Additionally, the presence and position of substituents significantly modulate pharmacological activity, with C-2, C-3, C-4, and C-5 positions serving as common modification sites for structure-activity relationship studies.

Table 1: Structural Classification of Major Benzothiazepine Subtypes

SubtypeHeteroatom PositionsRing ConfigurationTherapeutic Applications
1,2-BenzothiazepineN at position 1, S at position 2Fused benzene and thiazepineLimited therapeutic utilization
1,3-BenzothiazepineN at position 1, S at position 3Fused bicyclic systemAnticonvulsant, CNS modulation
1,4-BenzothiazepineN at position 1, S at position 4Includes diltiazem derivativesCardiovascular agents (calcium channel blockers)
1,5-BenzothiazepineN at position 1, S at position 5Less common configurationAntidepressant precursors (e.g., thiazesim)
4,1-BenzothiazepineN at position 4, S at position 1Alternative fusion orientationAntipsychotic agents (e.g., quetiapine)

The synthesis of benzothiazepine derivatives employs diverse methodologies, ranging from conventional organic reactions to advanced catalytic processes. Recent advances focus on enhancing synthetic efficiency and stereoselectivity through innovative catalysts. For instance, the enantioselective synthesis of 1,5-benzothiazepine derivatives has been achieved using α-bromoenal and 2-aminobenzenethiol in the presence of chiral organocatalysts, yielding up to 63% product yield with 94% enantiomeric excess [1]. Similarly, heterogeneous catalysis utilizing nano-biocatalysts like lipase from Aspergillus niger immobilized on Fe₃O₄ nanoparticles has demonstrated remarkable efficiency for synthesizing 1,4-benzothiazepine derivatives, achieving 95% yield under mild conditions [1]. These synthetic advancements facilitate the production of structurally diverse analogs with precise stereochemical control, enabling detailed exploration of structure-activity relationships.

Privileged Scaffold Status in Medicinal Chemistry

Benzothiazepines exemplify the concept of "privileged scaffolds" in drug discovery—molecular frameworks capable of providing high-affinity ligands for multiple receptor types through strategic structural modifications. This privileged status stems from the scaffold's intrinsic three-dimensional architecture, which presents diverse vector points for functional group attachment while maintaining favorable drug-like properties. The sulfur atom contributes to electron-rich regions capable of hydrophobic interactions and hydrogen bonding, while the nitrogen atom provides hydrogen-bond acceptor capabilities and potential for quaternization. The fused benzene ring enhances structural rigidity and π-electron density, facilitating aromatic stacking interactions with biological targets. This unique combination of features enables benzothiazepines to interact with diverse protein binding sites, explaining their wide-ranging therapeutic applications across cardiovascular, central nervous system, metabolic, and infectious disease domains [1].

Modern drug design leverages the benzothiazepine scaffold through computational approaches that optimize interactions with biological targets. Molecular docking studies systematically evaluate how substituent variations affect binding affinity and selectivity for specific receptors. For instance, researchers have employed structure-activity relationship analyses to guide the rational design of benzothiazepine derivatives with enhanced binding to calcium channels, GABA receptors, and various enzymes [1]. Advanced pharmacophore modeling techniques define the essential steric and electronic features necessary for biological activity, enabling virtual screening of novel analogs. As articulated in contemporary medicinal chemistry, a pharmacophore represents "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" [5]. This conceptual framework guides the strategic modification of benzothiazepine analogs to optimize their pharmacophore features for specific therapeutic applications.

Historical Development of Benzothiazepine-Based Therapeutics

The historical trajectory of benzothiazepine therapeutics parallels but diverges significantly from the more widely documented development of benzodiazepines. While benzodiazepines emerged from Leo Sternbach's serendipitous discovery of chlordiazepoxide (Librium) at Hoffmann-La Roche in 1955, with diazepam (Valium) following in 1963 [2] [6], benzothiazepines followed a distinct developmental pathway focused initially on cardiovascular applications rather than central nervous system effects. The benzodiazepine introduction revolutionized anxiety treatment due to their perceived safety advantage over barbiturates, leading to unprecedented prescription volumes—by 1977, benzodiazepines became the most prescribed medications globally [6] [7]. However, this widespread use eventually revealed significant limitations, including tolerance development, dependence potential, and cognitive side effects, particularly concerning long-term administration [4] [6] [7].

Table 2: Historical Development Timeline of Benzothiazepine Therapeutics

DecadeDevelopment MilestoneSignificance
1960sIntroduction of first benzothiazepine derivativesInitial exploration of cardiovascular applications
1970sMarket introduction of diltiazem (1974)First major benzothiazepine success as calcium channel blocker
1980sDevelopment of quetiapine and other CNS-active derivativesExpansion into psychiatric therapeutics
1990sStructural diversification and computational designRational drug design approaches applied to scaffold
2000sExploration of novel pharmacological targetsInvestigations for metabolic, anti-infective, and anticancer applications
2010s-PresentAdvanced analogs with improved selectivity (e.g., analog 6 derivatives)Structure-based design addressing polypharmacology and selectivity challenges

The benzothiazepine scaffold achieved therapeutic validation with the introduction of diltiazem in the 1970s as a potent cardiovascular agent. Unlike benzodiazepines that primarily target GABA_A receptors, diltiazem selectively blocks L-type calcium channels, offering a novel mechanism for managing hypertension and angina [1]. This divergence in primary therapeutic application demonstrated the scaffold's versatility beyond central nervous system modulation. Subsequent decades witnessed strategic diversification of the benzothiazepine scaffold to address additional therapeutic areas. The 1980s saw the development of atypical antipsychotics like quetiapine, which leveraged the dibenzothiazepine structure for multi-receptor targeting in psychiatric disorders [1]. The 1990s brought further structural refinements through computational approaches and structure-activity relationship studies, enabling more precise target engagement.

Recent advances in benzothiazepine therapeutics focus on overcoming historical limitations through structural innovation. Analog 6 derivatives exemplify this progress, representing rationally designed molecules optimized for enhanced receptor selectivity and reduced off-target effects. Contemporary synthetic methodologies, including heterogeneous catalysis and enantioselective synthesis, enable the production of these advanced analogs with precise stereochemical control [1]. For instance, modern catalytic systems like Takemoto's catalyst facilitate the synthesis of enantiomerically pure 1,5-benzothiazepine derivatives with up to 97% yield and 80% enantiomeric excess [1]. These technological advances, combined with deeper understanding of structure-activity relationships, position benzothiazepines as enduring scaffolds in targeted therapeutic development across expanding disease domains, including emerging applications in oncology, infectious diseases, and metabolic disorders.

Properties

Product Name

Benzothiazepine analog 6

IUPAC Name

[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] N,N-dimethylcarbamate

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C22H20N2O3/c1-15-10-12-16(13-11-15)20-21(27-22(25)23(2)3)18-8-6-14-24(18)17-7-4-5-9-19(17)26-20/h4-14H,1-3H3

InChI Key

KVEJUNNTLYYMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C4O2)OC(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.